(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS/c1-26-16-7-4-6-14(10-16)18-12-27-19(25-18)15(11-24)9-13-5-2-3-8-17(13)20(21,22)23/h2-10,12H,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWAEWXPQXEVTE-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 435.5 g/mol. Its structure includes a thiazole ring, methoxy groups, and trifluoromethyl phenyl moieties, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . It has been shown to exhibit cytotoxic effects against various cancer cell lines, with notable activity against:
- HeLa cells (human cervical carcinoma)
- CEM cells (human T-lymphocyte leukemia)
- FM3A cells (murine mammary carcinoma)
The compound demonstrated GI50 values ranging from 1.4 to 4.2 µM in these cell lines, indicating significant antiproliferative activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | GI50 Value (µM) |
|---|---|
| HeLa | 1.4 |
| CEM | 2.5 |
| FM3A | 4.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the trifluoromethyl group is associated with enhanced antimicrobial properties.
Case Study
In a study assessing the antimicrobial effects of related thiazole derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against S. aureus strains . This suggests that (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile could possess similar or enhanced activity.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . The thiazole ring is known for its ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro.
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of cell proliferation through apoptosis induction.
- Interference with DNA synthesis , thereby halting the growth of cancerous cells.
For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiazole ring or phenyl groups:
Table 1: Structural Comparison of Key Analogues
Electronic and Steric Effects
- Target Compound: The 3-methoxy group donates electrons via resonance, while the 2-trifluoromethyl group withdraws electrons inductively.
- Dimethoxy Analog () : The 3,4-dimethoxy groups amplify electron donation, which may reduce reactivity toward electrophilic agents compared to the target compound. The nitro group introduces strong electron withdrawal, altering redox properties .
Structural Validation Techniques
- Crystallography : Tools like SHELX and OLEX2 are critical for confirming the E-configuration of the double bond and substituent orientations. ORTEP-III visualizes steric clashes, particularly with bulky groups like trifluoromethyl.
- Similarity Analysis : Graph-based comparisons () and Tanimoto coefficients () quantify structural overlap. For example, the target compound shares ~60% fingerprint similarity with the chloro analog () due to the common thiazole and methoxyphenyl motifs .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves reacting 3-methoxyphenylthioamide with α-bromoacetophenone derivatives in ethanol under reflux. This yields 4-(3-methoxyphenyl)-1,3-thiazole-2-amine, which is subsequently functionalized. However, this route often requires harsh conditions, leading to byproducts.
Cyclization of Thioureas
An alternative approach utilizes thioureas derived from 3-methoxybenzoyl chloride and ammonium thiocyanate. Cyclization with α-haloketones in dimethylformamide (DMF) at 80°C produces the thiazole ring with >75% yield.
Table 1: Comparison of Thiazole Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hantzsch | Thioamide, α-bromo ketone | Ethanol | Reflux | 65 | 92 |
| Thiourea Cyclization | Thiourea, α-haloketone | DMF | 80°C | 78 | 95 |
Formation of the Propenenitrile Moiety
Knoevenagel Condensation
Reaction of 4-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde with 2-(trifluoromethyl)phenylacetonitrile in the presence of piperidine as a base forms the (E)-configured double bond. Ethanol at 60°C yields 80% product with >98% stereopurity.
Mechanistic Insight : The base deprotonates the acetonitrile, enabling nucleophilic attack on the aldehyde. The E-selectivity arises from steric hindrance between the thiazole and trifluoromethyl groups during imine formation.
Installation of the Trifluoromethyl Group
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (trifluoromethylsulfonium salts), the trifluoromethyl group is introduced via radical or ionic pathways. However, competing side reactions reduce yields to ~50%.
Coupling with Pre-functionalized Aromatics
A more efficient strategy employs 2-(trifluoromethyl)phenylboronic acid in a Suzuki coupling with brominated intermediates. Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 100°C achieve 88% yield.
Optimization and Purification Strategies
Impurity Control
Chromatographic purification on silica gel with ethyl acetate/hexane (1:3) removes regioisomeric byproducts. Recrystallization from acetonitrile enhances purity to >99.5%.
Solvent Effects
Polar aprotic solvents like DMF improve reaction rates but complicate isolation. Switching to toluene reduces emulsion formation during extraction.
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 8H, aryl-H), 3.87 (s, 3H, OCH₃) |
| ¹³C NMR | δ 167.2 (C≡N), 160.1 (C-OCH₃), 118.4 (CF₃) |
| HRMS | m/z 429.1023 [M+H]⁺ (calc. 429.1027) |
Challenges and Alternative Approaches
Stereochemical Drift
The E/Z isomerization under acidic conditions necessitates strict pH control during workup.
Alternative Routes via Grignard Reagents
Analogous to WO2021171301A1, Grignard intermediates could enable ketone formation, though applicability to nitriles requires validation.
Q & A
Q. How is compound stability evaluated under varying storage and experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
